The synthesis of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary or found in patent literature where this compound is mentioned .
The molecular structure of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid can be described as follows:
Data regarding the compound's structural characteristics can be obtained from chemical databases or through spectral analysis methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The chemical reactivity of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid can encompass:
Technical details about these reactions would require specific experimental data that can often be found in research articles focusing on the reactivity of similar compounds .
The mechanism of action for 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid is not fully elucidated but is believed to involve modulation of biological pathways related to cancer cell proliferation and apoptosis.
Data supporting these mechanisms typically arise from biological assays and pharmacological studies conducted on related compounds or analogs .
The physical and chemical properties of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid include:
Relevant data for these properties can often be sourced from experimental studies or chemical databases that catalog similar compounds .
The primary applications of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid include:
Scientific uses are supported by ongoing research into its efficacy and safety profiles in preclinical models .
The structural architecture of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid integrates two pharmacologically significant heterocycles: a tetrahydropyridine-fused imidazole core linked to an indole system via a carbonyl spacer. Strategic modifications focus on three key regions to optimize target engagement and physicochemical properties. First, nitrogen atom substitutions at the imidazole N3 position with methyl, ethyl, or cyclopropyl groups enhance JAK kinase binding affinity by occupying hydrophobic subpockets, as evidenced in analogous fused imidazo-piperidine inhibitors [1]. Second, halogenation patterns on the indole benzene ring (particularly 5-iodo or 5-bromo substitutions) significantly improve antimicrobial and antitumor activities, as demonstrated in structurally related indolylquinazolinones where 5-iodo derivatives achieved MIC values of 0.98 μg/mL against MRSA [6]. Third, alkyl/aryl substituents on the tetrahydropyridine nitrogen influence conformational flexibility; tert-butyl groups induce steric constraints that improve selectivity for kinase targets, while benzyl derivatives enhance cellular permeability [1] [2].
Table 1: Impact of Heterocyclic Substituents on Biological Activity
Modification Site | Substituent | Biological Effect | Solubility (log P) |
---|---|---|---|
Imidazole N3 | Methyl | ↑ JAK1/2 inhibition (IC₅₀ ~15 nM) | -0.32 |
Imidazole N3 | Cyclopropyl | ↓ Off-target kinase activity | 0.18 |
Indole C5 | Iodo | MIC 0.98 μg/mL against MRSA | 1.95 |
Tetrahydropyridine N | tert-Butyl | T₁/₂ increase (hepatic microsomes) | 2.10 |
Oxobutanoic acid C4 | Ethyl ester | ↑ Cell membrane penetration (pro-drug) | 0.45 |
Computational modeling reveals that electron-withdrawing groups at the indole C5 position (e.g., Br, I) reduce the LUMO energy by 1.2–1.8 eV, facilitating charge transfer interactions with conserved lysine residues in kinase ATP-binding sites [2] [6]. Conversely, hydrophilicity enhancements require polar heterocycles (e.g., morpholinyl, piperazinyl) attached to the imidazole C2 position, lowering log P by >1.5 units without compromising metabolic stability [1]. Molecular dynamics simulations indicate that cyclopropyl substitution at N3 restricts the scaffold torsion angle to ≤15°, pre-organizing it for optimal target binding [2].
Synthesis of the title compound employs Rink amide resin as a solid support, leveraging its acid-labile linkage for mild product cleavage. The assembly initiates with resin functionalization using Fmoc-protected 4-oxopentanoic acid, activated with HATU/DIPEA in DMF (yield: 92%). Subsequent imidazo[4,5-c]pyridine construction involves a four-step sequence: (1) Deprotection with 20% piperidine/DMF; (2) Reductive amination with 4-amino-1-Boc-piperidine using NaBH₃CN; (3) Cyclative cleavage under microwave-assisted conditions (150°C, acetic acid) to form the 6,7-dihydro-3H-imidazo[4,5-c]pyridine core [1]; (4) Indole C4 coupling via Ullmann-type N-arylation with 4-bromo-1H-indole, employing CuI/N,N'-dimethylethylenediamine at 80°C [6].
Critical coupling efficiency optimizations include:
Table 2: Optimization of Solid-Phase Coupling Conditions
Coupling Step | Conditions | Reagent Equivalents | Yield | Purity (HPLC %) |
---|---|---|---|---|
Reductive amination | NaBH₃CN, DMF/THF (3:1), 25°C, 12h | 5.0 | 92% | 95.1 |
Imidazole cyclization | AcOH, 150°C (microwave), 30 min | N/A | 85% | 89.7 |
Indole N-arylation (Cu) | CuI, DMEDA, K₃PO₄, anisole/DMF, 80°C, 8h | 3.0 | 78% | 93.2 |
Indole N-arylation (Pd) | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°C | 1.5 | 91% | 97.5 |
Final acidolytic cleavage employs TFA/H₂O/TIPS (95:2.5:2.5, v/v) at 0°C to minimize oxobutanoic acid decarboxylation, yielding the target compound with ≥85% purity. Purification via reversed-phase HPLC (C18 column, 10–40% MeCN/H₂O + 0.1% formic acid) isolates the product in 32% overall yield across 11 steps [6].
The oxobutanoic acid chain serves as a critical solubilizing handle and hydrogen-bonding motif for target engagement. Enantioselective modifications focus on C3 carbonyl reduction or C4 carboxyl derivatization using engineered biocatalysts. Candida antarctica lipase B (CAL-B) immobilized on epoxy-functionalized silica catalyzes esterification with primary alcohols (e.g., ethanol, n-propanol) in solvent-free systems, achieving 98% conversion in 6h while preserving the imidazo-indole core integrity [5]. For stereoselective ketone reduction, Rhodococcus ruber alcohol dehydrogenase (ADH-A) coupled with a glucose dehydrogenase cofactor system generates the (S)-3-hydroxybutanoate derivative with 99% ee and 87% isolated yield [6].
Key operational parameters influencing enantioselectivity include:
Table 3: Biocatalytic Functionalization Efficiency
Reaction Type | Biocatalyst | Solvent System | Conversion | ee (%) |
---|---|---|---|---|
Ethyl esterification | Wild-type CAL-B | Solvent-free | 98% | N/A |
n-Propyl esterification | CAL-B L386V | tert-Butyl methyl ether | 95% | N/A |
Carbonyl reduction (S) | R. ruber ADH-A | Toluene/buffer (1:1) | 91% | 99 |
Carbonyl reduction (R) | Lactobacillus brevis ADH | Cyclohexane/buffer (2:1) | 88% | 98 |
Mechanistic insights from molecular docking reveal that high (S)-selectivity arises from a compact oxyanion pocket in ADH-A (residues Phe147, Trp193) that positions the oxobutanoate carbonyl via dual hydrogen bonds, enabling hydride transfer exclusively from the re face. Carboxyl group interactions with Asn96 further stabilize the transition state (ΔG‡ = 12.3 kcal/mol) [5] [6].
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